1,3-Dimethyldibenzothiophene
Overview
Description
1,3-Dimethyldibenzothiophene is an organic compound belonging to the class of heterocyclic compounds known as dibenzothiophenes. It consists of two benzene rings fused to a central thiophene ring, with two methyl groups attached at the 1 and 3 positions of the thiophene ring. This compound is of significant interest due to its presence in fossil fuels and its role in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyldibenzothiophene can be synthesized through several methods. One common approach involves the alkylation of dibenzothiophene with methylating agents under acidic conditions. For instance, the reaction of dibenzothiophene with methyl iodide in the presence of a strong base like potassium carbonate can yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the hydrodesulfurization of petroleum fractions. This process involves the catalytic removal of sulfur from petroleum products, where dibenzothiophene and its derivatives, including this compound, are formed .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of dihydro and tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium or platinum catalysts, hydrogen gas.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
1,3-Dimethyldibenzothiophene has several scientific research applications:
Geochemistry: This compound serves as a molecular marker in petroleum geochemistry, helping to determine the origin and maturity of crude oils.
Environmental Science: Research on the degradation of this compound contributes to understanding the environmental impact of sulfur-containing compounds in fossil fuels.
Mechanism of Action
The mechanism of action of 1,3-dimethyldibenzothiophene in hydrodesulfurization involves the cleavage of carbon-sulfur bonds. This process typically occurs through two parallel pathways: direct desulfurization and hydrogenation. In direct desulfurization, the sulfur atom is removed directly, while in hydrogenation, the compound is first hydrogenated to form intermediate products, which are then desulfurized .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without methyl groups.
4,6-Dimethyldibenzothiophene: Another methylated derivative with methyl groups at the 4 and 6 positions.
Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.
Uniqueness
1,3-Dimethyldibenzothiophene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This compound’s distinct structure makes it a valuable model for studying the effects of methylation on the behavior of dibenzothiophenes in various chemical processes .
Properties
IUPAC Name |
1,3-dimethyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-7-10(2)14-11-5-3-4-6-12(11)15-13(14)8-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMMDFNYBNKMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3SC2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424042 | |
Record name | 1,3-dimethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31317-15-4 | |
Record name | 1,3-Dimethyldibenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31317-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dimethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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